molecular formula C7H8O3 B1584680 2,5-Furandione, polymer with 1-propene CAS No. 25722-45-6

2,5-Furandione, polymer with 1-propene

Cat. No. B1584680
CAS RN: 25722-45-6
M. Wt: 140.14 g/mol
InChI Key: DBVUAFDZHKSZJH-UHFFFAOYSA-N
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Description

2,5-Furandione, polymer with 1-propene, also known as poly (2,5-furandione-co-1-propene), is a biodegradable and renewable polymer. It has gained significant attention in recent years due to its potential applications in various fields. The molecular formula of this polymer is (C4H2O3.C3H6)x .


Synthesis Analysis

A common method for synthesizing 2,5-Furandione polymers is through in-situ polymerization . The 2,5-Furandione monomer and an appropriate polymerization initiator are added to the reaction system and heated to a certain temperature to carry out the polymerization reaction, forming the polymer .


Molecular Structure Analysis

The molecular structure of 2,5-Furandione, polymer with 1-propene, can be represented by the formula (C4H2O3.C3H6)x . The InChI representation of the molecule is InChI=1S/C4H2O3.C3H6/c5-3-1-2-4 (6)7-3;1-3-2/h1-2H;3H,1H2,2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Furandione, polymer with 1-propene, include a molecular weight of 168.18978 and a density of 0.87 g/cm3 .

Scientific Research Applications

Renewable Copolymer Design

2,5-Furandicarboxylic acid-based polyesters, such as poly(1,4-butylene 2,5-furandicarboxylate) (PBF), have been explored for their high performance and renewable sources. Incorporating poly(ethylene glycol) (PEG) into PBF enhances both thermal and crystallization properties. These copolymers exhibit lower melting temperatures and higher thermal stability, with potential in processing features (Sousa et al., 2017).

Sustainable Polyester Blends

Blends of furan-based thermoplastic polyesters, like poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(propylene 2,5-furandicarboxylate) (PPF), have been synthesized and studied for their miscibility and crystallization with other industrial polymers. These blends, particularly PEF, show promising properties for applications in various industries (Poulopoulou et al., 2020).

Packaging Applications

Poly(ethylene 2,5-furandicarboxylate) (PEF) is a biobased polymer showing promise for packaging applications. Research has been conducted on practical and profitable synthetic routes for PEF, with a focus on catalysts compatible with food contact applications and reduced environmental impact (Banella et al., 2019).

Enhanced Degradability Copolyesters

Copolymers based on PEF and poly(lactic acid) (PLA) have been developed to address the demand for degradable materials. These copolyesters are stiff, amorphous, and show improved degradability compared to homopolyester PEF, making them suitable for various applications (Matos et al., 2014).

Biobased Polyesters and Polymers

Polyesters derived from 2,5-furandicarboxylic acid are recognized for their resemblance to petroleum-based polymers and innovative material properties. Studies focus on synthesis, thermo-mechanical properties, biodegradability, and applications in everyday-life objects (Sousa et al., 2015).

Renewable-based Poly((ether)ester)s

Poly((ether)ester)s based on 2,5-furandicarboxylic acid and poly(ethylene glycol) have been synthesized, showing comparable or better thermal properties than fossil-based counterparts. The thermal properties can be tuned by altering the chain length of PEG segments (Sousa et al., 2016).

Furanic Copolyesters with Copolymerization

FDCA-based copolymers have been synthesized, showing potential as a versatile class of materials suitable for high-end and conventional applications. Copolymerization imparts new properties to these polymers, enhancing their versatility (Terzopoulou et al., 2020).

Thermal Properties of Poly(2,5-furandicarboxylate)s

Research on renewable 2,5-furandicarboxylic acid-based cycloaliphatic homopolyesters, such as poly(1,4-cyclohexylene 2,5-furandicarboxylate) (PCdF), has shown high thermal stability and semi-crystalline character. This study enhances understanding of the thermal performance of these materials (Matos et al., 2017).

Safety And Hazards

When handling 2,5-Furandione, polymer with 1-propene, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

furan-2,5-dione;prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVUAFDZHKSZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

68649-19-4, 68891-06-5, 68609-36-9, 107298-56-6, 25722-45-6
Record name 2,5-Furandione, polymer with 1-propene, hydrolyzed
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Record name 2,5-Furandione, reaction products with propene tetramer
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Record name 2,5-Furandione, reaction products with polypropylene, chlorinated
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Record name 2,5-Furandione, polymer with 1-propene, alternating
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Record name Maleic anhydride-propylene copolymer
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Molecular Weight

140.14 g/mol
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Product Name

Furan-2,5-dione;prop-1-ene

CAS RN

72480-05-8, 25722-45-6, 68609-36-9
Record name 2,5-Furandione, reaction products with propene tetramer, distn. bottoms
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Record name 2,5-Furandione, polymer with 1-propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
KBPODAN MAKANAN - 2019 - tbt.bsn.go.id
Draft 24 Janua Page 1 BADAN PENGAWAS OBAT DAN MAKANAN REPUBLIK INDONESIA PERATURAN BADAN PENGAWAS OBAT DAN MAKANAN NOMOR 20 TAHUN 2019 …
Number of citations: 2 tbt.bsn.go.id

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